molecular formula C17H24ClN3O3 B3027661 tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate CAS No. 1353974-41-0

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B3027661
CAS No.: 1353974-41-0
M. Wt: 353.8
InChI Key: UQUYAYCLEHXZPN-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate: is a synthetic organic compound that features a piperidine ring substituted with a 2-chloronicotinoyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the reduction of a pyridine derivative.

    Introduction of the 2-Chloronicotinoyl Group: The piperidine intermediate is then reacted with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine to form the 2-chloronicotinoyl-piperidine derivative.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the 2-chloronicotinoyl-piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for larger batch sizes. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the 2-chloronicotinoyl group, potentially converting it to a 2-aminonicotinoyl group.

    Substitution: The chlorine atom in the 2-chloronicotinoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under mild conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: 2-Aminonicotinoyl derivatives.

    Substitution: Various substituted nicotinoyl-piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.

Mechanism of Action

The mechanism by which tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The 2-chloronicotinoyl group may also play a role in binding to specific enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-(2-fluoronicotinoyl)piperidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-(2-bromonicotinoyl)piperidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-(2-aminonicotinoyl)piperidin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the chlorine atom in the nicotinoyl group, which can influence its reactivity and binding properties. This makes it distinct from its fluorine, bromine, and amino analogs, which may have different chemical and biological activities.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloropyridine-3-carbonyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)20-10-12-6-5-9-21(11-12)15(22)13-7-4-8-19-14(13)18/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUYAYCLEHXZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113333
Record name Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-41-0
Record name Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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